molecular formula C14H13N3O3S B2872005 N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide CAS No. 801224-59-9

N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

Katalognummer B2872005
CAS-Nummer: 801224-59-9
Molekulargewicht: 303.34
InChI-Schlüssel: RZXQRXFWENSVAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide” is a compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Molecular Structure Analysis

The three-dimensional geometry of similar compounds has been determined by density functional theory calculations in the gas phase . Thus, the geometrical properties such as the bond lengths, bond angles, and dihedral bond angles have been determined in the optimized molecular configuration . Also, the HOMO-LUMO energies were calculated .

Wissenschaftliche Forschungsanwendungen

Class III Antiarrhythmic Activity

N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide derivatives have been explored for their potential Class III antiarrhythmic activity. In a study, a series of compounds demonstrated potent Class III activity without affecting conduction, both in vitro and in vivo. These compounds, particularly those with a 2-aminobenzimidazole group, showed promising results in increasing the ventricular fibrillation threshold and restoring sinus rhythm, highlighting their potential as specific blockers of the delayed rectifier potassium current (IK) (Ellingboe et al., 1992).

Carbonic Anhydrase Inhibition for Tumor Targeting

The sulfonamide functionality in benzimidazole derivatives, including N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide, has been identified as a potent inhibitor of human carbonic anhydrase isoforms IX and XII, which are associated with tumors. These inhibitors demonstrate high specificity and potency, suggesting their utility in targeting tumor-associated carbonic anhydrases for therapeutic applications (Uslu et al., 2019).

Antimicrobial Activity

Research on N-sulfonamide 2-pyridone derivatives, which share a core structural similarity with N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide, has shown significant antimicrobial activities against a variety of bacterial and fungal strains. These compounds have been evaluated for their dual inhibitory action on dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, presenting a new avenue for antimicrobial therapy (Azzam et al., 2020).

Anti-Tubercular Studies

Sulfonamides, including derivatives of N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide, have been explored for their antibacterial activity, particularly against Mycobacterium tuberculosis. Novel 10-phenylsulfonyl-2-substituted-4,10 dihydrobenzo[4,5]imidazo[1,2- a]pyrimidin-4-one derivatives have been synthesized and shown to exhibit promising in vitro anti-tuberculosis activities, highlighting the potential of sulfonamides in anti-tubercular therapy (Jagannath & Krishnamurthy, 2021).

Eigenschaften

IUPAC Name

N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-14-16-12-7-6-11(8-13(12)17-14)21(19,20)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXQRXFWENSVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333000
Record name N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

CAS RN

801224-59-9
Record name N-benzyl-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.